molecular formula C10H14N2O4 B1258650 N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline

N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline

Cat. No. B1258650
M. Wt: 226.23 g/mol
InChI Key: XTHZXDQMYZKRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline is a member of 2-nitroanisoles.

Scientific Research Applications

Polymer Research and Drug Delivery Systems

N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline and its derivatives are significantly used in polymer research, particularly in developing drug delivery systems. Duncan et al. (1983) explored polymers containing enzymatically degradable bonds, focusing on N-(2-hydroxypropyl)methacrylamide copolymers with oligopeptide side-chains designed for efficient degradation by lysosomal enzymes. This research highlights the potential of such copolymers in drug delivery, specifically their intralysosomal hydrolysis susceptibility (Duncan et al., 1983). Similarly, Rejmanová et al. (1985) investigated the stability of these copolymers in rat plasma and serum, crucial for their application as targetable drug carriers (Rejmanová et al., 1985).

Solution Properties of Drug Carriers

The solution properties of drug carriers based on poly[N‐(2‐hydroxypropyl)methacrylamide] containing biodegradable bonds have been a subject of study. Ulbrich et al. (1987) found that these polymers form micelles in water, with implications for the controlled release of drugs (Ulbrich et al., 1987).

Photoreaction Studies

The compound's derivatives have been used in studies focusing on photoreaction. Cantos et al. (1987) examined the photosubstitution of 4-nitroveratrole with n-hexylamine, producing isomeric anilines, and discussed the mechanistic pathways involved (Cantos et al., 1987).

Enzymatic Degradation Research

Research into the enzymatic degradation of polymers featuring nitroaniline derivatives has been conducted to understand better how these materials behave under biological conditions. Duncan et al. (1982) investigated the hydrolysis of side-chains of N-(2-hydroxypropyl)methacrylamide copolymers by lysosomal thiol-proteinases, providing insights into the biochemical interactions of these polymers (Duncan et al., 1982).

Chromatographic Applications

Vahidi et al. (1971) developed a paper-chromatographic method for assaying 3-methoxy-4-hydroxymandelic acid (VMA) in urine, involving the reaction with diazotized p-nitroaniline. This application demonstrates the utility of nitroaniline derivatives in analytical chemistry (Vahidi et al., 1971).

properties

Product Name

N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-methoxy-3-nitroanilino)propan-1-ol

InChI

InChI=1S/C10H14N2O4/c1-16-10-4-3-8(11-5-2-6-13)7-9(10)12(14)15/h3-4,7,11,13H,2,5-6H2,1H3

InChI Key

XTHZXDQMYZKRAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCCCO)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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